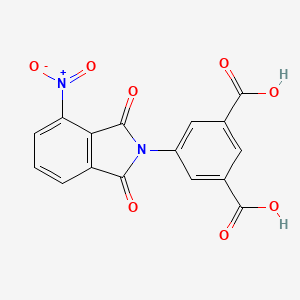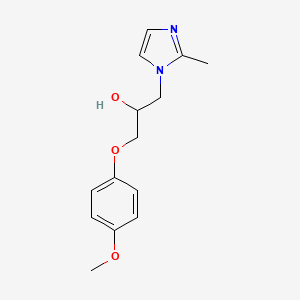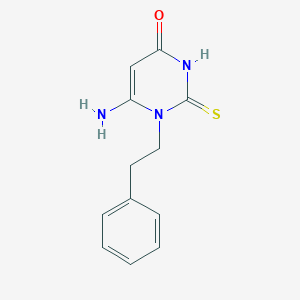![molecular formula C24H34N4O2 B5236200 N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)
N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide involves the modulation of the CB1 and TRPV1 receptors. It acts as an agonist of the CB1 receptor, which is involved in the regulation of pain and inflammation. It also acts as an antagonist of the TRPV1 receptor, which is involved in the perception of pain and heat. By modulating these receptors, this compound can reduce pain and inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce pain and inflammation by modulating the CB1 and TRPV1 receptors. It can also induce apoptosis in cancer cells by inhibiting cell proliferation and activating caspase enzymes. It has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide in lab experiments include its high affinity for the CB1 and TRPV1 receptors, its low toxicity, and its potential therapeutic applications in various diseases. However, its limitations include the need for further studies to determine its pharmacokinetic and pharmacodynamic properties, its potential side effects, and its optimal dosage and administration route.
Orientations Futures
The future directions for the study of N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide include the following:
1. Further studies to determine its pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and excretion.
2. Development of new derivatives with improved pharmacological properties, such as higher potency, selectivity, and solubility.
3. Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders, metabolic disorders, and cardiovascular diseases.
4. Studies to determine its potential side effects and toxicity in animal models and human subjects.
5. Optimization of its dosage and administration route for maximum efficacy and safety.
Conclusion:
This compound is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Its mechanism of action involves the modulation of the CB1 and TRPV1 receptors, which makes it a potential candidate for drug development. Further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, potential side effects, and optimal dosage and administration route. The future directions for its study include the development of new derivatives with improved pharmacological properties and investigation of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide involves the reaction of 3-cyclopentylpropylamine, 1-(4-chlorobenzoyl)-4-piperidone, and 5-amino-1H-pyrazole-4-carboxamide in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction steps. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to have a high affinity for the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1), which are involved in the regulation of pain and inflammation. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[2-[1-(3-cyclopentylpropyl)piperidin-4-yl]pyrazol-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2/c1-30-22-11-5-4-10-21(22)24(29)26-23-12-15-25-28(23)20-13-17-27(18-14-20)16-6-9-19-7-2-3-8-19/h4-5,10-12,15,19-20H,2-3,6-9,13-14,16-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAOFFOCJDKJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)CCCC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)


![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)

![1-(5-chloro-2-methylphenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5236175.png)

![4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5236187.png)
![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5236193.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)

